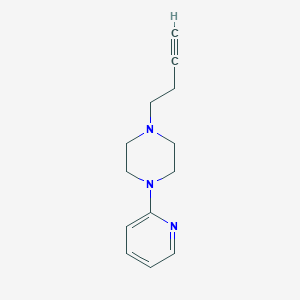

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine

Description

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is a piperazine derivative characterized by a pyridin-2-yl group at the 4-position and a but-3-ynyl chain at the 1-position. Its molecular formula is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol and a CAS registry number of 142891-45-0 . The but-3-ynyl group introduces an alkyne moiety, enabling participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property has made the compound valuable in radiopharmaceutical applications, such as radiolabeling for positron emission tomography (PET) imaging .

The pyridinyl substituent enhances solubility and electronic interactions, while the piperazine core provides structural flexibility and hydrogen-bonding capabilities. These features distinguish it from other piperazine derivatives, which often prioritize receptor binding or antimicrobial activity.

Properties

IUPAC Name |

1-but-3-ynyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14-13/h1,4-7H,3,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJQACBLFSEKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599421 | |

| Record name | 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142891-45-0 | |

| Record name | 1-(But-3-yn-1-yl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(pyridin-2-yl)piperazine with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from this reaction include the corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions include substituted piperazines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a but-3-ynyl group and a pyridine moiety, which contributes to its biological activity. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Neuropharmacology

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine has been studied for its effects on the central nervous system (CNS). Research indicates that compounds with similar structures may act as histamine H3 receptor antagonists. These receptors are implicated in modulating neurotransmitter release and could be targeted for conditions such as obesity and cognitive disorders .

Case Study: Histamine H3 Receptor Antagonism

- Objective: Evaluate the efficacy of related compounds as H3 receptor antagonists.

- Method: In vitro assays were conducted using guinea pig jejunal tissue.

- Results: Compounds demonstrated high affinity for the H3 receptor, suggesting potential for appetite regulation and cognitive enhancement .

Treatment of Metabolic Syndrome

Metabolic syndrome encompasses a cluster of conditions including obesity, insulin resistance, and hypertension. Compounds similar to this compound have shown promise in addressing these issues through modulation of insulin sensitivity and lipid metabolism.

Case Study: Insulin Sensitization

- Objective: Synthesize derivatives for improved insulin sensitivity.

- Method: Testing of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives.

- Results: Enhanced adipogenesis in 3T3-L1 cells and improved glycemic control in diabetic models were observed, indicating potential therapeutic benefits for metabolic syndrome .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Neuropharmacology | Histamine H3 receptor antagonists | High affinity; potential for cognitive enhancement |

| Metabolic Syndrome | Insulin sensitizers | Improved glycemic control; enhanced adipogenesis |

Mechanism of Action

The mechanism of action of 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine

- Structure : Features dual pyridin-2-yl groups at both the 1- and 4-positions, connected via ethyl chains.

- Synthesis : Produced via ring-opening reactions of cyclic tertiary amines (e.g., DABCO) with Na₂S as a sulfur source .

- Key Differences : Lacks the alkyne functionality, limiting its utility in click chemistry. Instead, the ethyl-pyridinyl groups enhance π-π stacking and receptor interactions.

1-(4-(4-Fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine

- Structure : Contains a 4-fluorophenylbutyl chain instead of the alkyne.

- Key Differences : The fluorophenyl group increases hydrophobicity and metabolic stability, favoring blood-brain barrier penetration.

Piperazine Derivatives with Amide or Acyl Modifications

5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

- Structure: Incorporates a pentanamide linker and a 2-cyanophenyl group on the piperazine.

- Applications : Designed as a dopamine D₃ receptor ligand with selective binding properties .

- Key Differences : The amide group improves solubility and hydrogen-bonding capacity, while the extended chain alters pharmacokinetics compared to the compact alkyne in the target compound.

1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

- Structure : Features a sulfonyl group and trifluoromethylpyridinyl substituent.

- Synthesis : Prepared via SuFEx (sulfur fluoride exchange) chemistry using Ca(NTf₂)₂ as a catalyst .

- Key Differences : The sulfonyl group enhances electrophilicity and stability, while the CF₃ group increases lipophilicity.

1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Activity : High dopamine D₂ receptor affinity (IC₅₀ = 90.6 nM) .

- Key Differences : The methoxyphenyl and nitrobenzyl groups optimize steric and electronic interactions with orthosteric receptor sites, unlike the alkyne’s role in imaging.

trans-4-[4-(3-Methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine

Antimicrobial and Anticancer Piperazines

1-(4-Chlorobenzhydryl)-4-(4-substitutedbenzoyl)piperazines

- Activity : Cytotoxic against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines .

- Key Differences : The benzhydryl and benzoyl groups facilitate intercalation or DNA damage mechanisms, contrasting with the imaging-focused design of the target compound.

1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine

Key Findings and Implications

- Structural Flexibility vs. Specificity : The alkyne group in 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine enables modular applications in imaging, whereas bulkier substituents (e.g., cyclohexyl, benzhydryl) enhance receptor or anticancer activity .

- Electronic and Solubility Profiles : Pyridinyl and sulfonyl groups improve solubility and stability, while fluorophenyl or trifluoromethyl groups optimize lipophilicity for CNS targeting .

- Divergent Applications : Unlike most piperazines designed for biological activity, the target compound’s alkyne functionality prioritizes radiopharmaceutical utility, highlighting the role of structural motifs in dictating application domains.

Biological Activity

1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves the coupling of a pyridine derivative with a piperazine moiety. The presence of the but-3-ynyl group is significant as it may enhance the compound's lipophilicity and biological activity.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of pyridinylpiperazines exhibit significant inhibitory activity against various enzymes, including urease and cytochrome P450 enzymes. For instance, compounds derived from 1-(3-nitropyridin-2-yl)piperazine were evaluated for their urease inhibition potential against Helicobacter pylori, with some showing IC50 values as low as 2.0 µM, indicating strong inhibitory effects compared to standard inhibitors like thiourea (IC50 = 23.2 µM) .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5b | 2.0 | Urease |

| 7e | 2.24 | Urease |

| Thiourea | 23.2 | Urease |

2. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For example, related compounds demonstrated significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.96 to 7.81 µg/mL . This suggests that structural modifications in piperazine derivatives can lead to enhanced antimicrobial properties.

3. Anti-Tubercular Activity

In a study evaluating anti-tubercular agents, several derivatives of piperazines were synthesized and tested against Mycobacterium tuberculosis. Compounds showed IC50 values between 1.35 to 2.18 µM, indicating potential as effective anti-tubercular agents . The structure-activity relationship highlighted the importance of specific substituents on the piperazine ring for enhancing biological activity.

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| 6a | 1.35 | M. tuberculosis |

| 6e | 2.18 | M. tuberculosis |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Urease Inhibition : The compound's structure allows it to bind effectively to the active site of urease, thereby inhibiting its function and preventing H. pylori from surviving in acidic environments.

- Antimicrobial Mechanism : The lipophilic nature of the butynyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells where it exerts its antimicrobial effects.

- CYP Enzyme Interaction : Some derivatives have been shown to selectively inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting a potential for drug-drug interactions that could be clinically relevant .

Case Study 1: Urease Inhibition

In vitro studies conducted on various pyridinylpiperazine derivatives revealed that specific structural modifications significantly enhanced urease inhibition, with notable compounds achieving IC50 values well below those of traditional inhibitors . This study underscores the potential for developing new therapeutic agents targeting urease-related infections.

Case Study 2: Anti-Tuberculosis Efficacy

A series of substituted piperazines were synthesized and evaluated for their anti-tubercular properties against M. tuberculosis. The findings indicated that certain structural features contributed to enhanced activity, paving the way for further development of these compounds as viable anti-tuberculosis agents .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(But-3-ynyl)-4-(pyridin-2-yl)piperazine in laboratory settings?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : React a pre-functionalized piperazine core (e.g., 4-(pyridin-2-yl)piperazine) with but-3-ynyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Catalytic coupling : Use palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) to introduce the alkyne moiety, leveraging conditions similar to those for aryl-piperazine systems (ethanol/methanol solvent, reflux) .

Q. Key Considerations :

- Solvent choice (polar aprotic solvents improve reactivity).

- Catalyst selection (e.g., Pd/C for nitro-group reductions in related compounds) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Test affinity for dopamine or serotonin receptors, leveraging structural similarities to piperazine-based ligands (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine in receptor studies) .

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values).

- Cytotoxicity Assays : Employ MTT or resazurin-based methods on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Optimization : Compare DMF (high polarity) vs. ethanol (cost-effective) for coupling reactions. Ethanol reflux improves yields in related piperazine syntheses .

- Catalyst Screening : Test Pd/C vs. CuI for alkyne incorporation. Pd/C reduces nitro groups efficiently but may require inert atmospheres .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions (e.g., alkyne polymerization).

Q. What computational strategies predict the binding mode of this compound to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine D3 receptors. Compare to 1-(4-nitrophenyl)piperazine derivatives, which show π-π stacking with pyridine rings .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Models : Corrogate electronic properties (e.g., HOMO/LUMO energies) with activity data from analogs .

Q. How can conflicting solubility data be resolved for this compound?

Methodological Answer:

- pH-Dependent Studies : Measure solubility in buffers (pH 1–10) using shake-flask methods. Piperazine derivatives often show improved solubility in acidic conditions due to protonation .

- Co-Solvent Systems : Test DMSO/water mixtures (e.g., 10% DMSO) for enhanced dissolution, as seen in related compounds (>48.7 µg/mL at pH 7.4) .

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°sol) via HPLC-derived activity coefficients.

Q. What strategies mitigate byproduct formation during alkyne functionalization?

Methodological Answer:

- Protecting Groups : Temporarily shield the piperazine nitrogen with Boc groups to prevent unwanted substitutions .

- Stepwise Synthesis : First introduce the pyridyl moiety, then the alkyne, to reduce steric hindrance .

- Purification Techniques : Use silica gel chromatography (10% MeOH/NH₄OH) or preparative HPLC to isolate the target compound from homologs .

Q. How does the electronic nature of the pyridine ring influence reactivity?

Methodological Answer:

- DFT Calculations : Compute Mulliken charges to identify electrophilic/nucleophilic sites. Pyridine’s electron-deficient ring directs substitutions to the para position .

- Experimental Probes : Compare reactivity of 2-pyridyl vs. 3-pyridyl analogs in SNAr reactions. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.